

Phenmedipham-d3: A Technical Guide to its Physical and Chemical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Phenmedipham-d3**, a deuterated isotopologue of the herbicide Phenmedipham. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for analytical and research purposes. Due to the limited availability of specific experimental data for the deuterated form, this guide incorporates data from its non-deuterated counterpart, Phenmedipham, as a close surrogate, with clear indications where this is the case.

Chemical Identity and Physical Properties

Phenmedipham-d3 is a synthetic compound primarily used as an internal standard in the quantitative analysis of Phenmedipham residues in environmental and biological samples. The deuterium labeling provides a distinct mass spectrometric signature, enabling precise and accurate quantification.

Table 1: General and Physical Properties of **Phenmedipham-d3** and Phenmedipham



Property	Phenmedipham-d3	Phenmedipham	Source(s)
IUPAC Name	3-[(Methoxy- d3)carbonylamino]phe nyl N-(3- methylphenyl)carbam ate	[3- (methoxycarbonylami no)phenyl] N-(3- methylphenyl)carbam ate	
CAS Number	1773497-41-8	13684-63-4	
Molecular Formula	C16D3H13N2O4	C16H16N2O4	
Molecular Weight	303.33 g/mol	300.31 g/mol	
Appearance	-	Colorless crystals or white powder	[1]
Melting Point	Not available	140-144 °C	[2]
Boiling Point	Not available	~441.54 °C (rough estimate)	[2]
Flash Point	Not applicable	74 °C (closed cup)	[1]
Vapor Pressure	Not available	1 x 10^{-11} mmHg at 25 $^{\circ}$ C	[1]
Stability	Limited shelf life, refer to label	Stable under normal conditions. Hydrolyzes in alkaline and acidic conditions.	[1]

Solubility

The solubility of **Phenmedipham-d3** is expected to be very similar to that of Phenmedipham.

Table 2: Solubility of Phenmedipham



Solvent	Solubility	Source(s)
Water	< 1 mg/mL at 21 °C	[3]
DMSO	≥ 250 mg/mL	[4]
Methanol	Slightly soluble	[2]
Acetone	~200 g/kg	[3]
Cyclohexanone	~200 g/kg	[3]
Chloroform	20 g/kg	[3]
Benzene	2.5 g/kg	[3]
Hexane	~500 mg/kg	[3]

Spectroscopic Data

Mass spectrometry is a key analytical technique for the identification and quantification of **Phenmedipham-d3**. The mass spectrum of the deuterated standard will show a characteristic shift in the molecular ion peak and relevant fragment ions compared to the non-deuterated form.

Table 3: Mass Spectrometry Data for Phenmedipham

m/z	Relative Intensity	Interpretation	Source(s)
167	100%	Fragment ion	[1]
133	96%	Fragment ion	[1]
135	64%	Fragment ion	[1]
104	53%	Fragment ion	[1]

Experimental Protocols

The following section details common experimental methodologies for the analysis of Phenmedipham, which are directly applicable for the use of **Phenmedipham-d3** as an internal



standard.

High-Performance Liquid Chromatography (HPLC) for Phenmedipham Analysis

A widely used method for the determination of Phenmedipham in various matrices is reversed-phase HPLC with UV detection.[5][6][7]

Sample Preparation (General Procedure for Agricultural Products):[5]

- Extraction: A homogenized sample is extracted with acetonitrile.
- Salting-Out: The acetonitrile layer is separated by adding salts.
- Evaporation: The acetonitrile phase is isolated and evaporated to dryness.
- Reconstitution and Clean-up: The extract is dissolved in a diethyl ether-hexane (1:1) solution and cleaned up using a Florisil column. The column is washed with diethyl ether-hexane (1:1), and Phenmedipham is eluted with an acetone-hexane (3:7) mixture.
- Further Clean-up (if necessary): For complex matrices, an additional clean-up step using SAX/PSA and ENVI-Carb/NH2 cartridges may be employed.[5]

Chromatographic Conditions:[5][6]

- Column: ODS column (e.g., 4.6 mm i.d. x 150 mm, 5 μm)
- Mobile Phase: Isocratic elution with acetonitrile-water (6:4) or methanol-water (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- UV Detection: 230 nm or 235 nm

Synthesis of Phenmedipham



The synthesis of Phenmedipham provides a basis for understanding the production of its deuterated analogue, where deuterated methanol would be used in the second step.[8][9]

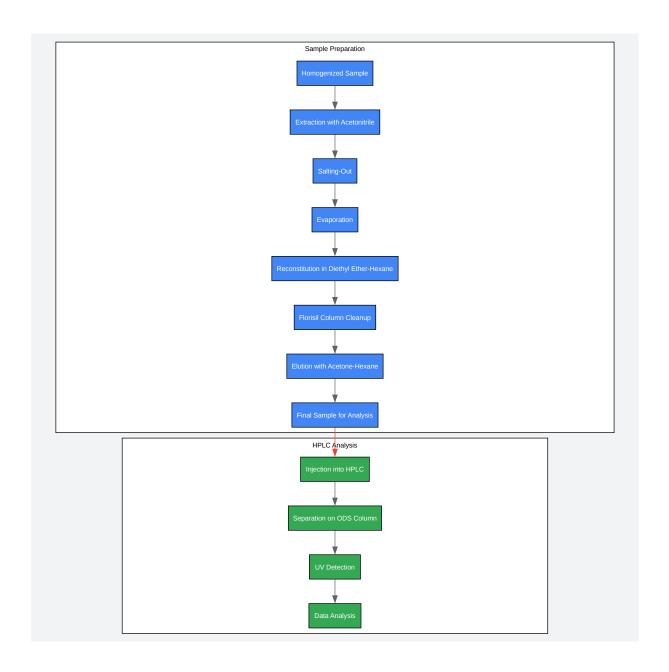
Two-Stage Synthesis Process:[8]

- Formation of Methyl N-(3-hydroxyphenyl)carbamate: m-Aminophenol is reacted with phosgene in an appropriate solvent (e.g., alkyl alkanoate) to form m-hydroxyphenylcarbamic acid chloride. This intermediate is then reacted with methanol to yield methyl N-(3hydroxyphenyl)carbamate.[9]
- Formation of Phenmedipham: The methyl N-(3-hydroxyphenyl)carbamate is then reacted with m-tolyl isocyanate to produce Phenmedipham.[8]

Mandatory Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Phenmedipham in agricultural products using HPLC.





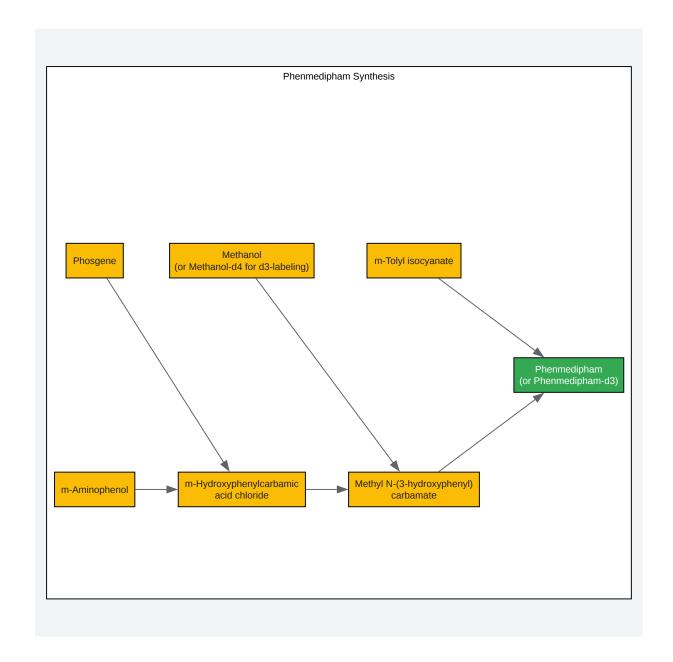
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Caption: Workflow for Phenmedipham analysis by HPLC.

Synthesis Pathway



The following diagram outlines the key steps in the synthesis of Phenmedipham.



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